molecular formula C21H22FN3O5 B1684664 Nivocasan CAS No. 908253-63-4

Nivocasan

Cat. No.: B1684664
CAS No.: 908253-63-4
M. Wt: 415.4 g/mol
InChI Key: VYFGDLGHHBUDTQ-ZLGUVYLKSA-N
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Description

Nivocasan, also known as GS-9450, is a small molecule drug that functions as an irreversible inhibitor of caspase 1, 8, and 9. It was discovered by LG Life Sciences and developed by Gilead Sciences. This compound has been investigated primarily for its potential in treating hepatic fibrosis and non-alcoholic steatohepatitis related to Hepatitis C infection .

Preparation Methods

Nivocasan is synthesized through a series of chemical reactions involving specific reagents and conditions. The preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL. For in vivo formulations, the mother liquor is mixed with polyethylene glycol 300 (PEG300), Tween 80, and distilled water (ddH2O) in specific proportions .

Chemical Reactions Analysis

Nivocasan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding reduced forms using appropriate reducing agents.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Nivocasan exerts its effects by irreversibly inhibiting caspase 1, 8, and 9. Caspases are proteases involved in the execution phase of apoptosis. By inhibiting these caspases, this compound prevents the cleavage of key substrates required for apoptosis, thereby reducing cell death. This mechanism is particularly beneficial in conditions where excessive apoptosis contributes to disease pathology, such as hepatic fibrosis and non-alcoholic steatohepatitis .

Comparison with Similar Compounds

Nivocasan belongs to the class of isoquinolines and derivatives. Similar compounds include:

    Emricasan: Another caspase inhibitor with similar applications in treating liver diseases.

    VX-166: A caspase inhibitor studied for its potential in treating inflammatory diseases.

    IDN-6556: A pan-caspase inhibitor with applications in reducing apoptosis in various disease models.

This compound is unique due to its specific inhibition of caspase 1, 8, and 9, and its demonstrated efficacy in reducing hepatic fibrosis and non-alcoholic steatohepatitis in clinical trials .

Properties

CAS No.

908253-63-4

Molecular Formula

C21H22FN3O5

Molecular Weight

415.4 g/mol

IUPAC Name

(5R)-N-[(2S,3S)-2-(fluoromethyl)-2-hydroxy-5-oxooxolan-3-yl]-3-isoquinolin-1-yl-5-propan-2-yl-4H-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C21H22FN3O5/c1-12(2)20(19(27)24-16-9-17(26)29-21(16,28)11-22)10-15(25-30-20)18-14-6-4-3-5-13(14)7-8-23-18/h3-8,12,16,28H,9-11H2,1-2H3,(H,24,27)/t16-,20+,21+/m0/s1

InChI Key

VYFGDLGHHBUDTQ-ZLGUVYLKSA-N

SMILES

CC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O

Isomeric SMILES

CC(C)[C@]1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)N[C@H]4CC(=O)O[C@@]4(CF)O

Canonical SMILES

CC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O

Appearance

white solid powder

Key on ui other cas no.

908253-63-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GS 9450;  GS-9450;  GS9450;  LB 84451;  LB-84451;  LB84451;  Nivocasan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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